An In-depth Technical Guide to 3-(3-Bromo-4-hydroxyphenyl)propanoic Acid
An In-depth Technical Guide to 3-(3-Bromo-4-hydroxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(3-Bromo-4-hydroxyphenyl)propanoic acid, a halogenated derivative of the phenolic acid subclass. The Chemical Abstracts Service (CAS) number for this compound is 20146-10-5 .[1][2][3][4] This document delves into its chemical and physical properties, outlines a plausible synthetic route, and details methods for its analytical characterization. Furthermore, it explores potential applications in medicinal chemistry and drug development, drawing insights from the biological activities of structurally related compounds. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Properties
3-(3-Bromo-4-hydroxyphenyl)propanoic acid is an organic compound featuring a phenylpropanoic acid core structure. The aromatic ring is substituted with a hydroxyl group at the para-position and a bromine atom at the meta-position relative to the propanoic acid side chain.
Chemical Structure
Caption: 2D structure of 3-(3-Bromo-4-hydroxyphenyl)propanoic acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20146-10-5 | [1][2][3][4] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [1][2] |
| IUPAC Name | 3-(3-bromo-4-hydroxyphenyl)propanoic acid | [4] |
| Synonyms | Benzenepropanoic acid, 3-bromo-4-hydroxy- | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate | Inferred |
| SMILES | O=C(O)CCC1=CC=C(O)C(Br)=C1 | [1][2] |
| InChIKey | XNAOWXULVKRRJW-UHFFFAOYSA-N | [4] |
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct approach involves the bromination of 3-(4-hydroxyphenyl)propanoic acid. The hydroxyl group is an activating ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products, with bromination occurring at the positions ortho to the hydroxyl group. To achieve selective bromination at the 3-position, a protecting group strategy or careful control of reaction conditions would be necessary.
Caption: Proposed synthesis of 3-(3-Bromo-4-hydroxyphenyl)propanoic acid.
Experimental Protocol (Hypothetical)
Materials:
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3-(4-Hydroxyphenyl)propanoic acid
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes
-
Ethyl acetate
Procedure:
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Dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 3-(3-Bromo-4-hydroxyphenyl)propanoic acid.
Causality behind Experimental Choices:
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N-Bromosuccinimide (NBS): Chosen as a milder and more selective brominating agent compared to liquid bromine, which can lead to over-bromination and side reactions.
-
Acetonitrile: A polar aprotic solvent that can dissolve the starting material and is compatible with the reaction conditions.
-
Low Temperature (0 °C): Helps to control the reactivity of the bromination reaction and improve selectivity.
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Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen or moisture.
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Aqueous Work-up and Extraction: Standard procedures to remove water-soluble byproducts and isolate the desired organic product.
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Column Chromatography: A standard purification technique to separate the desired product from any unreacted starting material and side products.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-(3-Bromo-4-hydroxyphenyl)propanoic acid, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic region will be particularly informative for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. The "heavy atom effect" of bromine may cause the signal for the carbon to which it is attached to appear at a higher field (more shielded) than might be expected based solely on inductive effects.[5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
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A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
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A sharp O-H stretch from the phenol (around 3200-3600 cm⁻¹).
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A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
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C-O stretching vibrations (around 1210-1320 cm⁻¹).
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Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
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A C-Br stretch (typically in the fingerprint region, 500-600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities, which is a definitive indicator of the presence of a single bromine atom.
Potential Applications in Drug Development and Research
While specific biological activities for 3-(3-Bromo-4-hydroxyphenyl)propanoic acid are not extensively documented, the structural motifs present in the molecule suggest several potential areas of application in drug discovery and chemical biology.
Antimicrobial and Anticancer Research
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as scaffolds for the development of novel antimicrobial and anticancer agents.[6][7][8][9] These studies indicate that the 4-hydroxyphenylpropanoic acid core can be a valuable starting point for generating libraries of compounds with potential therapeutic activities. The introduction of a bromine atom in 3-(3-Bromo-4-hydroxyphenyl)propanoic acid could modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity or altering its selectivity towards specific biological targets.
Antioxidant and Cardiovascular Research
Hydroxyphenylpropanoic acids are known metabolites of dietary polyphenols and have been investigated for their antioxidant and cardiovascular effects.[10] For instance, 3-(3-hydroxyphenyl)propionic acid has been shown to promote the release of nitric oxide, an important signaling molecule in the cardiovascular system.[11] The presence of the phenolic hydroxyl group in 3-(3-Bromo-4-hydroxyphenyl)propanoic acid suggests it may also possess antioxidant properties. Further research is warranted to explore its potential in these areas.
Caption: Potential research applications for 3-(3-Bromo-4-hydroxyphenyl)propanoic acid.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(3-Bromo-4-hydroxyphenyl)propanoic acid. Although a specific safety data sheet (SDS) for this compound was not found in the initial searches, general guidelines for handling similar aromatic carboxylic acids and brominated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(3-Bromo-4-hydroxyphenyl)propanoic acid (CAS No. 20146-10-5) is a valuable chemical entity with potential applications in various fields of chemical and biological research. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and methods for its characterization. While further experimental work is needed to fully elucidate its biological activities, the structural features of this compound make it an interesting candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial, anticancer, and cardiovascular research. Researchers are encouraged to use this guide as a foundational resource for their work with this compound, always adhering to strict safety protocols.
References
-
PubChem. (n.d.). 3-(3-Bromo-4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2273.
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ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid? Retrieved from [Link]
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
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PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
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Pure Help Center. (2024, February 15). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
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